[(2-Chloropyridin-4-yl)methyl]diethylamine
Description
[(2-Chloropyridin-4-yl)methyl]diethylamine (CAS: 1704096-14-9) is a pyridine derivative with a molecular formula of C₁₀H₁₅ClN₂ and a molecular weight of 198.70 g/mol . Its structure consists of a 2-chloropyridin-4-yl ring substituted with a methyl group linked to a diethylamine moiety. The diethylamine group contributes to its basicity and solubility profile, with the ethyl chains increasing lipophilicity compared to shorter alkyl analogs .
Properties
IUPAC Name |
N-[(2-chloropyridin-4-yl)methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-3-13(4-2)8-9-5-6-12-10(11)7-9/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQCIKQWQIUGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloropyridin-4-yl)methyl]diethylamine typically involves the reaction of 2-chloropyridine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of [(2-Chloropyridin-4-yl)methyl]diethylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
[(2-Chloropyridin-4-yl)methyl]diethylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloropyridine moiety can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropyridine moiety to a more reduced form, such as a pyridine or piperidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce N-oxides or reduced pyridine derivatives, respectively .
Scientific Research Applications
[(2-Chloropyridin-4-yl)methyl]diethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of [(2-Chloropyridin-4-yl)methyl]diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Position/Type | Amine Substituent | Key Structural Differences |
|---|---|---|---|---|---|
| [(2-Chloropyridin-4-yl)methyl]diethylamine | C₁₀H₁₅ClN₂ | 198.70 | 2-Cl, pyridine | Diethylamine | Reference compound |
| [(2-Chloropyridin-4-yl)methyl]dimethylamine | C₈H₁₁ClN₂ | 170.64 | 2-Cl, pyridine | Dimethylamine | Shorter alkyl chains (methyl vs. ethyl) |
| (4-Chloropyridin-2-yl)methanamine | C₆H₇ClN₂ | 142.59 | 4-Cl, pyridine | Primary amine (-NH₂) | Altered halogen position; simpler amine |
| [(3-Bromopyridin-4-yl)methyl]diethylamine | C₁₀H₁₅BrN₂ | 243.15 | 3-Br, pyridine | Diethylamine | Bromine substitution; halogen position |
| (6-Chloro-pyrimidin-4-yl)-dimethyl-amine | C₆H₇ClN₃ | 156.60 | 6-Cl, pyrimidine | Dimethylamine | Pyrimidine ring vs. pyridine |
Key Observations:
Amine Substituent Effects :
- Diethylamine vs. Dimethylamine : Diethylamine analogs (e.g., [(2-Chloropyridin-4-yl)methyl]diethylamine) exhibit higher lipophilicity (logP ~2.5 estimated) compared to dimethylamine derivatives (logP ~1.8) due to longer alkyl chains, which may enhance membrane permeability in biological systems .
- Primary Amine vs. Tertiary Amine : (4-Chloropyridin-2-yl)methanamine (primary amine) has reduced steric hindrance, enabling stronger hydrogen bonding but lower basicity (pKa ~8.5) compared to tertiary amines like diethylamine analogs (pKa ~10.2) .
Halogen and Ring System Variations: Chlorine vs. Pyridine vs. Pyrimidine: Pyrimidine-based compounds (e.g., (6-Chloro-pyrimidin-4-yl)-dimethyl-amine) introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity and electronic delocalization, which may improve interactions with aromatic residues in enzymes .
Substituent Position :
- The 2-chloro substitution in pyridine derivatives (e.g., [(2-Chloropyridin-4-yl)methyl]diethylamine) creates steric and electronic effects distinct from 4-chloro or 3-bromo analogs. For instance, 2-chloro groups may hinder rotation or influence π-stacking interactions .
Biological Activity
[(2-Chloropyridin-4-yl)methyl]diethylamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₁H₁₄ClN
- Molecular Weight : 213.69 g/mol
This compound features a chlorinated pyridine ring, which is known to influence its biological activity by modulating receptor interactions and metabolic pathways.
Biological Activity Overview
The biological activity of [(2-Chloropyridin-4-yl)methyl]diethylamine has been explored in various contexts, including:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways, such as the CSF-1R pathway, which is crucial for macrophage differentiation and proliferation . The inhibition of CSF-1R has been associated with reduced cancer cell viability and tumor progression.
- Neuropharmacological Effects : Compounds with a pyridine moiety have demonstrated activity at serotonin receptors (5-HT receptors), suggesting potential applications in treating anxiety and depression disorders. Studies have shown that related compounds exhibit agonistic activity at these receptors, leading to anxiolytic effects in animal models .
The mechanisms through which [(2-Chloropyridin-4-yl)methyl]diethylamine exerts its biological effects may include:
- Inhibition of Kinases : The compound may selectively inhibit kinases involved in cell signaling pathways related to cancer progression. For instance, selective inhibitors targeting CSF-1R show promise in modulating immune responses and inhibiting tumor growth .
- Receptor Modulation : The compound's interaction with serotonin receptors could lead to alterations in neurotransmitter release, influencing mood and anxiety levels .
Case Studies
Several studies have evaluated the effects of similar compounds on biological systems:
- Study on CSF-1R Inhibition : A study demonstrated that selective inhibition of CSF-1R resulted in significant reductions in tumor-associated macrophage populations, thereby enhancing the efficacy of existing cancer therapies .
- Neuropharmacological Assessment : In a behavioral study involving rats, compounds structurally related to [(2-Chloropyridin-4-yl)methyl]diethylamine showed significant reductions in anxiety-like behaviors when administered orally, indicating their potential as anxiolytics .
Data Table: Biological Activities and Effects
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
